3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid
3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid
Brand Name:
Vulcanchem
CAS No.:
99208-26-1
VCID:
VC20779315
InChI:
InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17)
SMILES:
COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC
Molecular Formula:
C13H14N2O5
Molecular Weight:
278.26 g/mol
3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid
CAS No.: 99208-26-1
Cat. No.: VC20779315
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99208-26-1 |
|---|---|
| Molecular Formula | C13H14N2O5 |
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | 3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17) |
| Standard InChI Key | IPCXQGZLHLEGKG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator